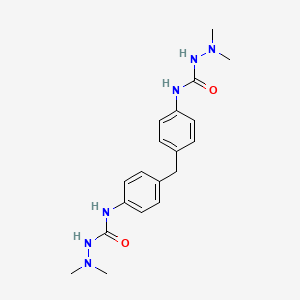

Hydrazinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis[2,2-dimethyl-

CAS No.: 85095-61-0

Cat. No.: VC4135318

Molecular Formula: C19H26N6O2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85095-61-0 |

|---|---|

| Molecular Formula | C19H26N6O2 |

| Molecular Weight | 370.4 g/mol |

| IUPAC Name | 1-(dimethylamino)-3-[4-[[4-(dimethylaminocarbamoylamino)phenyl]methyl]phenyl]urea |

| Standard InChI | InChI=1S/C19H26N6O2/c1-24(2)22-18(26)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(27)23-25(3)4/h5-12H,13H2,1-4H3,(H2,20,22,26)(H2,21,23,27) |

| Standard InChI Key | AQABZFKTYXFIJF-UHFFFAOYSA-N |

| SMILES | CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C |

| Canonical SMILES | CN(C)NC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Critical physical parameters include:

| Property | Value/Range | Source |

|---|---|---|

| Melting Point | 174–179°C | |

| LogP (Octanol-Water) | 3.40 | |

| Topological PSA | 88.7 Ų | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 4 |

The relatively high topological polar surface area (88.7 Ų) suggests limited membrane permeability, directing its applications toward surface-active roles in materials science rather than biological systems.

Synthesis and Industrial Production

Reaction Pathways

While explicit synthetic protocols remain proprietary, retrosynthetic analysis indicates probable formation through:

-

Methylene bridging: Ullmann coupling of 4-iodophenyl units using methylene precursors

-

Hydrazinecarboxamide functionalization: Stepwise addition of dimethylhydrazine to isocyanate intermediates

Key process parameters from patent analogs include:

-

Solvent systems: Toluene (30 min reaction time at room temperature)

-

Stoichiometric controls: Molar ratios critical for preventing oligomerization

-

Purification: Likely involves recrystallization from ketonic solvents (e.g., cyclopentanone)

Complexation Behavior

The compound demonstrates notable supramolecular interactions, forming:

These complexes modify solubility profiles without altering core inhibitory functionality, enabling tailored delivery in polymer matrices .

Functional Applications

Polymer Stabilization

As Yellow inhibitor HN-150, the compound excels in:

-

UV-induced yellowing mitigation: Quenches excited-state carbonyl groups in polyurethanes and polycarbonates

-

Thermo-oxidative protection: Scavenges peroxyl radicals during extrusion processes

-

Synergistic effects: Enhances performance of phenolic antioxidants in multilayer packaging films

Regulatory-Compliant Formulations

Its inclusion in industrial formulations complies with:

Environmental Fate

The compound's environmental profile requires:

-

Biodegradation testing: OECD 301F ready biodegradability assessment

-

Bioaccumulation potential: BCF <100 L/kg (estimated from logP)

Analytical Characterization Methods

Spectroscopic Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume